2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Thiadiazole Formation: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Amide Formation: The final step involves the coupling of the quinoline derivative with the thiadiazole derivative using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, or DNA.
Pathways Involved: Could involve inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the bromine and thiadiazole groups.
2-(3-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
2-(3-bromophenyl)-N-(1,3,4-oxadiazol-2-yl)quinoline-4-carboxamide: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is unique due to the presence of both the bromine atom and the thiadiazole ring, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
Properties
Molecular Formula |
C18H11BrN4OS |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C18H11BrN4OS/c19-12-5-3-4-11(8-12)16-9-14(13-6-1-2-7-15(13)21-16)17(24)22-18-23-20-10-25-18/h1-10H,(H,22,23,24) |
InChI Key |
UZPUNFHKMWXDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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